5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Sulfonylation: The ethylsulfonyl group can be introduced using reagents like ethylsulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.
Medicine: Investigation of its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Uniqueness
5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide may be unique in its specific combination of functional groups, which could confer distinct biological activity or chemical reactivity compared to similar compounds. Its ethylsulfonyl group, for example, might provide different steric and electronic properties compared to a methylsulfonyl group, potentially leading to different interactions with biological targets.
Properties
IUPAC Name |
5-chloro-N-(2-ethoxyphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-23-12-8-6-5-7-11(12)18-14(20)13-10(16)9-17-15(19-13)24(21,22)4-2/h5-9H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYLNFUYVMHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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